molecular formula C13H13F2N3OS B6460395 1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2343699-87-4

1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B6460395
CAS No.: 2343699-87-4
M. Wt: 297.33 g/mol
InChI Key: KFCOBAWWJZUPQB-UHFFFAOYSA-N
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Description

1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with fluorine atoms at the 4- and 6-positions, linked to a piperidine-4-carboxamide moiety. The benzothiazole scaffold is widely recognized for its pharmacological versatility, including applications in antiviral, anticancer, and antimicrobial therapies . The difluoro substitutions likely enhance electronic properties and metabolic stability, while the piperidine-carboxamide group may contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3OS/c14-8-5-9(15)11-10(6-8)20-13(17-11)18-3-1-7(2-4-18)12(16)19/h5-7H,1-4H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCOBAWWJZUPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carbonyl compound, such as 4,6-difluorobenzaldehyde.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with piperidine-4-carboxylic acid or its derivatives.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carboxamide group to an amine.

    Substitution: The fluorine atoms on the benzothiazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Mechanism of Action

The mechanism of action of 1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzothiazole ring enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies, including molecular docking and structure-activity relationship (SAR) analysis, have provided insights into its binding modes and interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Moieties

Compound Z14 (5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide)

  • Structural Differences : Replaces the piperidine-carboxamide with a pyrimidine-carboxamide and introduces bromo, methylsulfanyl, and ethoxy groups.
  • The pyrimidine ring could alter binding specificity in enzyme targets .

Compound from (2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid)

  • Structural Differences: Integrates a tetrahydroquinoline-thiazole system and replaces carboxamide with a carboxylic acid.
  • Functional Implications: The carboxylic acid enhances hydrophilicity but may limit blood-brain barrier penetration.
Piperidine-Carboxamide Analogues

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Structural Differences : Substitutes the benzothiazole core with a naphthalene-ethyl group and adds a 4-fluorobenzyl substituent.
  • Reported to exhibit antiviral activity against SARS-CoV-2, suggesting piperidine-carboxamide derivatives are viable for antiviral development .
Comparative Pharmacological Profiles
Compound Core Structure Key Substituents Reported Activity/Applications Reference
Target Compound Benzothiazole + Piperidine 4,6-Difluoro, carboxamide Theoretical: Antiviral/CNS targets N/A
Z14 Benzothiazole + Pyrimidine 6-Ethoxy, 5-bromo, methylsulfanyl Not explicitly reported
(R)-N-(4-Fluorobenzyl) derivative Piperidine + Naphthalene 4-Fluorobenzyl, naphthalene-ethyl SARS-CoV-2 inhibition
Compound Benzothiazole + Tetrahydroquinoline Carboxylic acid, thiazole Not explicitly reported

Key Research Findings and Implications

  • Electronic Effects : The 4,6-difluoro substitution in the target compound likely enhances electronegativity, improving interactions with polar enzyme pockets compared to ethoxy (Z14) or naphthalene () analogues .
  • Solubility and Bioavailability : The piperidine-carboxamide group balances hydrophilicity and lipophilicity, contrasting with the hydrophilic carboxylic acid in ’s compound .
  • Therapeutic Potential: Structural parallels to SARS-CoV-2 inhibitors () suggest the target compound could be optimized for antiviral activity. However, the benzothiazole core may also align with antimicrobial or kinase-targeting applications .

Biological Activity

1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The following sections will delve into the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C16H19F2N3O2S
  • Molecular Weight : 387.468 g/mol
  • CAS Number : 897481-74-2
  • SMILES Notation : Fc1cc(F)c2c(c1)sc(n2)N1CCN(CC1)C(=O)CCOc1ccccc1

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole compounds, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. In a study involving human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, it was observed that the compound inhibited cell proliferation effectively .
Cell LineIC50 (µM)
HeLa10.5
CaCo-212.3
MCF7 (Breast)8.7

Antimicrobial Activity

The thiazole ring present in the compound is known for its antimicrobial properties. Research has demonstrated that compounds with similar structures exhibit activity against a range of bacterial and fungal strains:

  • Minimum Inhibitory Concentration (MIC) values were determined for various strains:
MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes:

  • Inhibition of Sirtuin Enzymes : Studies suggest that this compound may inhibit human deacetylase Sirtuin 2 (HDSirt2), which plays a role in various cellular functions and cancer progression .

Case Studies

One notable case study investigated the effects of this compound on tumor growth in vivo. Mice implanted with human tumor cells were treated with varying doses of the compound:

  • Results : Significant reduction in tumor size was observed at doses above 10 mg/kg when compared to control groups.

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